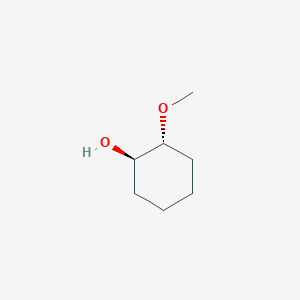

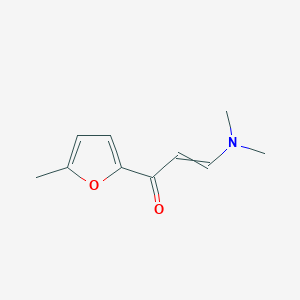

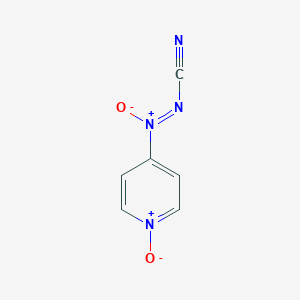

4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,6-naphthyridin-7(6H)-ones, which share structural similarities with 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one, has been described, highlighting efficient methods for generating these compounds with notable fluorescence properties. These methods could potentially be adapted for the synthesis of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one, indicating a breadth of synthetic accessibility for naphthyridine derivatives (Beghennou et al., 2023).

Molecular Structure Analysis

Spectroscopic studies of derivatives of naphthyridines, including those structurally related to 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one, have provided insights into their molecular structures. The studies have revealed intramolecular hydrogen bonding and solvent effects on their structure, which could be relevant for understanding the molecular structure of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one (Santo et al., 2003).

Chemical Reactions and Properties

Research on naphthyridine derivatives, including synthesis and anticancer activity of new hybrid 3-methylidene-2,3-dihydro-1,8-naphthyridinones, sheds light on the chemical reactivity and potential biological activities of these compounds. Such studies indicate that the structural motif of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one could be explored for its chemical reactivity and interaction with biological targets (Jaskulska et al., 2023).

Physical Properties Analysis

The physical properties of 1,6-naphthyridin-7(6H)-ones, such as fluorescence, solvatochromism, and acidochromism, have been extensively studied. These properties suggest that 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one may also exhibit unique physical properties that could be leveraged in various applications, from biological probes to materials science (Beghennou et al., 2023).

Chemical Properties Analysis

The chemical properties of naphthyridines have been explored through various synthetic methods and characterizations. The versatility in functionalizing the naphthyridine core, as shown in studies of 1,6- and 1,7-naphthyridines, implies that 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one could exhibit a wide range of chemical properties based on its substituents and reaction conditions employed (Blanco et al., 2005).

Wissenschaftliche Forschungsanwendungen

Spectroscopic Properties and Solvent Interactions

- Spectroscopic Analysis and Solvent Effects : A study by Santo et al. (2003) examined the solvatochromism of derivatives related to 1,8-naphthyridines, indicating the significance of solvent polarity and hydrogen bonding in determining the spectral properties of such compounds. This research provides insights into the interactions between naphthyridine derivatives and solvents, shedding light on their electronic structures and stability in various environments Santo et al., 2003.

Synthetic Methods and Chemical Reactivity

Efficient Synthetic Routes : Delieza et al. (1997) developed a new efficient route to synthesize 3-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-ones, highlighting their pharmaceutical relevance. This method showcases the adaptability and utility of 1,8-naphthyridin-2(1H)-one derivatives in synthesizing compounds with potential therapeutic applications Delieza et al., 1997.

Synthesis from Acyclic Precursors : Research by Blanco et al. (1999) on synthesizing 1,6- and 1,7-naphthyridine derivatives from acyclic precursors provides valuable methodologies for the preparation of naphthyridine-based compounds. This work contributes to the synthetic chemistry field by offering alternative strategies for constructing complex naphthyridine frameworks Blanco et al., 1999.

Applications in Medicinal Chemistry and Material Science

Selective Inhibitors of Protein Tyrosine Kinases : Thompson et al. (2000) explored the synthesis and structure-activity relationships of 7-substituted 1,6-naphthyridin-2(1H)-ones as selective inhibitors of protein tyrosine kinases. These findings underscore the potential of 1,8-naphthyridin-2(1H)-one derivatives in the development of targeted therapeutic agents Thompson et al., 2000.

Antibacterial Agents : A study on pyridonecarboxylic acids by Egawa et al. (1984) demonstrated the synthesis and antibacterial activity of naphthyridine derivatives, emphasizing their role in developing new antibacterial compounds. This research contributes to the ongoing search for novel antimicrobial agents Egawa et al., 1984.

Eigenschaften

IUPAC Name |

4-hydroxy-7-methyl-1H-1,8-naphthyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-3-6-7(12)4-8(13)11-9(6)10-5/h2-4H,1H3,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIYAOXAGCGBLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC(=O)N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

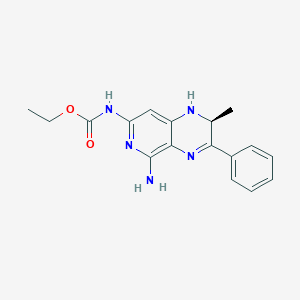

![4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one](/img/structure/B39462.png)

![2,5,6-Trichlorobenzo[D]thiazole](/img/structure/B39471.png)

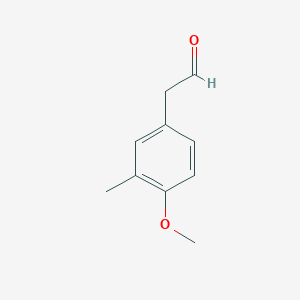

![(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester](/img/structure/B39474.png)